molecular formula C25H16FN3O3 B3616842 N-(4-fluorophenyl)-3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxamide

N-(4-fluorophenyl)-3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxamide

Cat. No.: B3616842
M. Wt: 425.4 g/mol
InChI Key: YYXINYITLHWVLJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a chromone moiety, and a pyrazole ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN3O3/c26-17-10-12-18(13-11-17)27-24(30)21-15-29(19-7-2-1-3-8-19)28-23(21)20-14-16-6-4-5-9-22(16)32-25(20)31/h1-15H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXINYITLHWVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Chromone Moiety: The chromone moiety can be synthesized through the cyclization of o-hydroxyacetophenone derivatives under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the chromone moiety with the pyrazole ring and the fluorophenyl group through amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxamide
  • N-(4-bromophenyl)-3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxamide
  • N-(4-methylphenyl)-3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxamide

Uniqueness

N-(4-fluorophenyl)-3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. The fluorine atom can influence the compound’s lipophilicity, electronic properties, and binding affinity to molecular targets, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-fluorophenyl)-3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxamide
Reactant of Route 2
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N-(4-fluorophenyl)-3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxamide

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